4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of a pyridine ring substituted with chloro, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material.
Pyridine Ring Construction: This approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxy-6-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-Chloro-2-methoxy-6-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
4-Chloro-2-methoxy-6-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene derivatives. The trifluoromethyl group also enhances its chemical stability and biological activity, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-chloro-2-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(8)2-5(12-6)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSVURZNHFVZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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